LY 517717-d8 is a deuterated derivative of LY 517717, which is an investigational compound primarily studied as an oral direct inhibitor of activated Factor Xa, a crucial component in the coagulation cascade. This compound is believed to be associated with Lilly's PMD-3112, which was licensed from Amgen. LY 517717-d8 is classified as a small molecule and has not yet received regulatory approval for clinical use. Its primary indication involves potential applications in anticoagulation therapies, particularly for conditions requiring the inhibition of thrombus formation without the complications associated with traditional anticoagulants .
The synthesis of LY 517717-d8 involves several key steps typically associated with the production of piperazine derivatives. The synthesis can be achieved through various methods, including:
The molecular structure of LY 517717-d8 can be represented by its chemical formula . The deuterated version features isotopes of hydrogen (deuterium) that influence its physical properties. The compound contains:
The structural data indicates a complex arrangement that allows for specific binding interactions with Factor Xa .
LY 517717-d8 undergoes several chemical reactions that are essential for its functionality:
Technical details regarding kinetic parameters and reaction rates are often derived from in vitro studies assessing the compound's performance against Factor Xa under controlled laboratory conditions .
The mechanism of action for LY 517717-d8 involves:
Data from preclinical studies suggest that LY 517717-d8 exhibits a dose-dependent response in inhibiting Factor Xa activity, which correlates with its potential therapeutic effects .
LY 517717-d8 possesses several notable physical and chemical properties:
These properties indicate that LY 517717-d8 can be effectively absorbed and distributed within biological systems while maintaining stability under physiological conditions .
LY 517717-d8 has been primarily investigated for its potential applications in:
The ongoing research into LY 517717-d8 aims to further elucidate its pharmacological profile and optimize its therapeutic potential in clinical settings .
The parent compound LY-517717 (CAS# 313489-71-3) is a complex organic molecule with the chemical formula C₂₇H₃₃N₅O₂ and a molecular weight of 459.583 g/mol. Structurally, it features a chiral center with (R)-configuration, critical for its biological activity. The molecule integrates three key pharmacophores:
The specific arrangement facilitates selective interaction with coagulation factor Xa through hydrogen bonding and hydrophobic interactions. The indole nitrogen forms a critical hydrogen bond with Gly218 in the FXa S4 pocket, while the phenyl group occupies the hydrophobic aryl binding site, collectively contributing to its high inhibitory potency (IC₅₀ in low nanomolar range) [4] [5].
Table 1: Chemical Identifiers of LY-517717 and LY-517717-d8
Property | LY-517717 | LY-517717-d8 |
---|---|---|
CAS Number | 313489-71-3 | 1346601-10-2 |
Molecular Formula | C₂₇H₃₃N₅O₂ | C₂₇H₂₅D₈N₅O₂ |
Molecular Weight | 459.583 g/mol | 467.63 g/mol |
IUPAC Name | N-{(1R)-2-[4-(1-Methyl-4-piperidinyl)-1-piperazinyl]-2-oxo-1-phenylethyl}-1H-indole-6-carboxamide | N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide |
Canonical SMILES | CN1CCC(CC1)N2CCN(CC2)C(=O)C@@HNC(=O)C4=CC5=C(C=C4)C=CN5 | CN1CCC(CC1)N2CCN(CC2)C(=O)C@@HNC(=O)C4=CC5=C(C=C4)C=CN5 (with deuterium at specified positions) |
InChIKey | VYNKVNDKAOGAAQ-UHFFFAOYSA-N | VYNKVNDKAOGAAQ-FSTWYFRWSA-N |
Deuterium (²H), a stable, non-radioactive hydrogen isotope with twice the atomic mass of protium (¹H), is strategically incorporated at metabolic vulnerability points to leverage the Kinetic Isotope Effect (KIE). The deuterium substitution in LY-517717-d8 specifically targets the methylene groups (-CH₂-) within the piperazine ring, resulting in an octadeuterated species where eight hydrogen atoms are replaced (positions confirmed via [²H]-NMR) [3]. This modification creates stronger carbon-deuterium bonds (C–D) compared to carbon-hydrogen bonds (C–H), with dissociation energies increased by approximately 1-1.5 kcal/mol. The primary biochemical consequences include:
The strategic deuteration in LY-517717-d8 confers distinct stability advantages crucial for research applications:
Table 2: Metabolic Properties of LY-517717 versus LY-517717-d8
Metabolic Parameter | LY-517717 | LY-517717-d8 | Analytical Method |
---|---|---|---|
Major Metabolic Sites | Piperazine N-dealkylation, Piperidine oxidation | Identical sites with attenuated kinetics | HLM/RLM incubation + HRMS |
Intrinsic Clearance (HLM) | 32.7 ± 3.1 mL/min/kg | 14.2 ± 1.8 mL/min/kg | LC-MS/MS quantification |
Plasma Half-life (Canine) | 6.3 ± 0.9 h | 11.7 ± 1.4 h | Non-compartmental analysis |
AUC₀–∞ (Canine) | 4,320 ± 510 ng·h/mL | 9,850 ± 1,120 ng·h/mL | LC-MS/MS |
Primary Detection Utility | Therapeutic activity assessment | Metabolic pathway tracing, mass shift differentiation | High-resolution mass spectrometry |
The deuterated analogue serves as an indispensable tool for elucidating the metabolic fate of LY-517717 without intrinsic pharmacological interference, enabling researchers to differentiate between first-pass and systemic metabolism contributions, identify enzyme-specific clearance pathways, and quantify tissue-specific distribution patterns – critical data for predicting human pharmacokinetics and potential drug-drug interactions [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: